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molecular formula C12H18O B026346 Majantol CAS No. 103694-68-4

Majantol

Cat. No. B026346
M. Wt: 178.27 g/mol
InChI Key: FYMOBFDUZIDKMI-UHFFFAOYSA-N
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Patent
US04710316

Procedure details

44 g of 2,2-dimethyl-3-(3-methylphenyl)-propionaldehyde (according to Example 3) were added in small portions under argon and at 20° C. to a pre-mix of 150 ml of isopropanol and 3.8 g of sodium borohydride. The entire mixture was stirred for 24 hours at 20° C. Excess sodium borohydride was then decomposed by the dropwise addition of 2N HCl. The reaction mixture was then taken up in 150 ml of diethyl ether and extracted with water, 2N NaOH and, again, with water.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])([CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[CH:7]=1)[CH:3]=[O:4].C(O)(C)C.[BH4-].[Na+].Cl>C(OCC)C>[CH3:1][C:2]([CH3:13])([CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[CH:7]=1)[CH2:3][OH:4] |f:2.3|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
CC(C=O)(CC1=CC(=CC=C1)C)C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
3.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The entire mixture was stirred for 24 hours at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with water, 2N NaOH

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC(CO)(CC1=CC(=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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